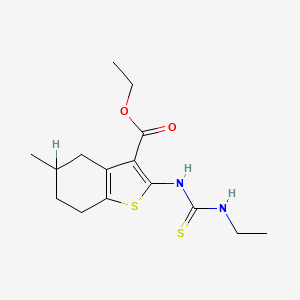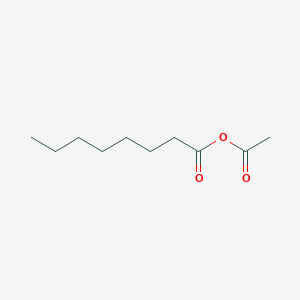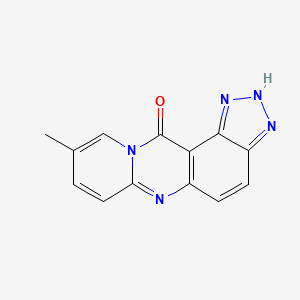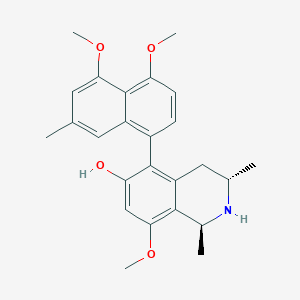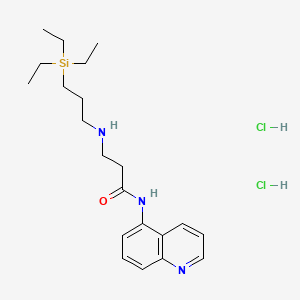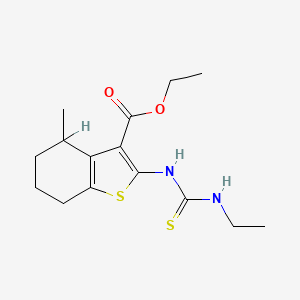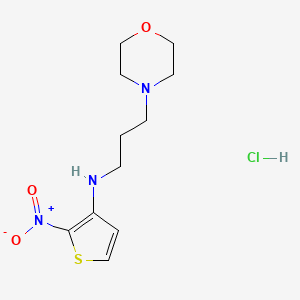
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C11H18ClN3O3S It is known for its unique structure, which includes a morpholine ring, a propanamine chain, and a nitro-substituted thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of morpholine with a suitable propanamine derivative, followed by the introduction of a nitro-substituted thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted thiophene compounds. These products can be further utilized in various applications depending on their chemical properties.
Applications De Recherche Scientifique
4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and propanamine chain can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
- N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine, hydrochloride
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
122777-91-7 |
|---|---|
Formule moléculaire |
C11H18ClN3O3S |
Poids moléculaire |
307.80 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O3S.ClH/c15-14(16)11-10(2-9-18-11)12-3-1-4-13-5-7-17-8-6-13;/h2,9,12H,1,3-8H2;1H |
Clé InChI |
SCGMMFSERXDCAT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=C(SC=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


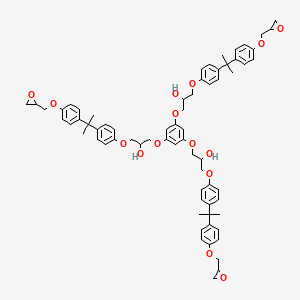
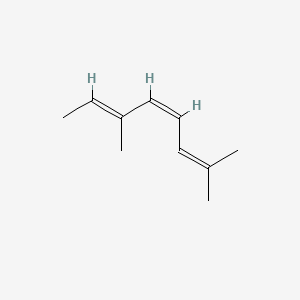
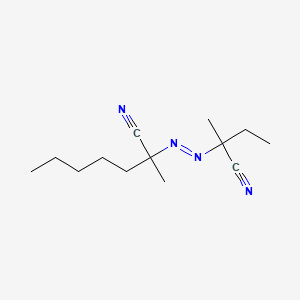

![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
